molecular formula C12H7ClN2O4 B15064478 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B15064478
M. Wt: 278.65 g/mol
InChI Key: HKWYUFTVZLTUED-UHFFFAOYSA-N
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Description

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that combines a chromenyl group with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of 6-chloro-2H-chromen-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The chlorine atom on the chromenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenyl derivatives.

Scientific Research Applications

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chromenyl group can interact with DNA or proteins, while the oxadiazole ring can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Chloro-2H-chromen-3-yl)acrylic acid: Similar chromenyl group but lacks the oxadiazole ring.

    6-Chloro-2H-chromen-3-carboxylic acid: Precursor in the synthesis of the target compound.

    1,2,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.

Uniqueness

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the combination of the chromenyl group and the oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H7ClN2O4

Molecular Weight

278.65 g/mol

IUPAC Name

3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C12H7ClN2O4/c13-8-1-2-9-6(4-8)3-7(5-18-9)10-14-11(12(16)17)19-15-10/h1-4H,5H2,(H,16,17)

InChI Key

HKWYUFTVZLTUED-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)C(=O)O

Origin of Product

United States

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